molecular formula C20H26ClNO2 B11074352 2-Chloro-6-(pentan-3-yl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid

2-Chloro-6-(pentan-3-yl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid

Cat. No.: B11074352
M. Wt: 347.9 g/mol
InChI Key: CQASREBRZYVQSE-UHFFFAOYSA-N
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Description

2-CHLORO-6-(3-PENTANYL)-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDINE-4-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a chlorinated phenanthridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-6-(3-PENTANYL)-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDINE-4-CARBOXYLIC ACID typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the Phenanthridine Core: This can be achieved through cyclization reactions involving aromatic precursors.

    Chlorination: Introduction of the chlorine atom at the 2-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The 3-pentanyl group can be introduced via Friedel-Crafts alkylation using an appropriate alkyl halide and a Lewis acid catalyst.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-6-(3-PENTANYL)-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDINE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

2-CHLORO-6-(3-PENTANYL)-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDINE-4-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-CHLORO-6-(3-PENTANYL)-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine Derivatives: Compounds with similar core structures but different substituents.

    Chlorinated Aromatics: Compounds with chlorine atoms attached to aromatic rings.

    Carboxylic Acids: Compounds with carboxylic acid functional groups.

Uniqueness

2-CHLORO-6-(3-PENTANYL)-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDINE-4-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H26ClNO2

Molecular Weight

347.9 g/mol

IUPAC Name

5-chloro-10-pentan-3-yl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid

InChI

InChI=1S/C20H26ClNO2/c1-3-10(4-2)18-17-12-6-5-11(7-12)16(17)14-8-13(21)9-15(20(23)24)19(14)22-18/h8-12,16-18,22H,3-7H2,1-2H3,(H,23,24)

InChI Key

CQASREBRZYVQSE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1C2C3CCC(C3)C2C4=C(N1)C(=CC(=C4)Cl)C(=O)O

Origin of Product

United States

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